11(S)-HEPE 11(S)-HEPE 11(S)-HEPE is a monohydroxy fatty acid derived from EPA, theoretically by the action of COX. Although its arachidonate derived congener 11(S)-HETE has been isolated from cultured neutrophils, it is not known if similar incubations with EPA can produce 11(S)-HEPE.
Brand Name: Vulcanchem
CAS No.: 156473-26-6
VCID: VC0163510
InChI: InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m1/s1
SMILES: CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol

11(S)-HEPE

CAS No.: 156473-26-6

Reference Standards

VCID: VC0163510

Molecular Formula: C20H30O3

Molecular Weight: 318.4 g/mol

11(S)-HEPE - 156473-26-6

CAS No. 156473-26-6
Product Name 11(S)-HEPE
Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
IUPAC Name (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Standard InChI InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m1/s1
Standard InChIKey IDEHSDHMEMMYIR-HODZVVMCSA-N
Isomeric SMILES CC/C=C\C/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O
SMILES CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Canonical SMILES CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Description 11(S)-HEPE is a monohydroxy fatty acid derived from EPA, theoretically by the action of COX. Although its arachidonate derived congener 11(S)-HETE has been isolated from cultured neutrophils, it is not known if similar incubations with EPA can produce 11(S)-HEPE.
Synonyms 11S-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid
Reference 1.Myers, R.F. and Siege, M.I. Differential effects of anti-inflammatory drugs in lipoxygenase and cyclo-oxygenase activities of neutrophils from a reverse passive arthus reaction. Biochemical and Biophysical Research Communications 112, 586-594 (1983).
PubChem Compound 5283189
Last Modified Nov 11 2021
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